4-isothiocyanato-N-phenylaniline

Ion Channel Pharmacology Pain Research TRPA1 Antagonism

4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8), also designated as (4-isothiocyanatophenyl)phenylamine, is a synthetic aryl isothiocyanate compound structurally derived from diphenylamine. It possesses the molecular formula C13H10N2S and a molecular weight of 226.30 g/mol.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 23246-36-8
Cat. No. B3118144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isothiocyanato-N-phenylaniline
CAS23246-36-8
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H
InChIKeyDEDBCNNOSGFINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8): Structural and Physicochemical Baseline


4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8), also designated as (4-isothiocyanatophenyl)phenylamine, is a synthetic aryl isothiocyanate compound structurally derived from diphenylamine. It possesses the molecular formula C13H10N2S and a molecular weight of 226.30 g/mol . The molecule features an isothiocyanate functional group at the para-position of one aromatic ring, which is linked to a secondary amine bridging a phenyl group [1]. Key predicted physicochemical properties include a boiling point of 392.2 ± 25.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g/cm³, an ACD/LogP of 4.94, a polar surface area of 56 Ų, and zero violations of the Rule of 5, indicating favorable drug-likeness . Commercially, it is typically available at a minimum purity specification of 95% .

Why 4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8) Cannot Be Interchanged with Other Isothiocyanates or Diphenylamines


Aryl isothiocyanates are not functionally interchangeable due to the strong, quantifiable influence of ring substitution patterns on both chemical reactivity and biological activity. Studies on the addition of anilines to phenylisothiocyanate demonstrate that reaction rates increase with the electron-donating ability of substituents on the aniline ring [1]. In biological systems, specifically at the TRPA1 ion channel, the substitution pattern on the diphenylamine scaffold dictates whether a compound acts as an agonist or antagonist, and with what potency. Even closely related diphenylamine analogs with nitro groups (e.g., Amoscanate) exhibit divergent biological profiles [2]. Therefore, procurement decisions must be guided by specific, quantitative performance data rather than class-level assumptions.

Quantitative Differentiation of 4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8) vs. Comparators


TRPA1 Antagonist Potency: 4-Isothiocyanato-N-phenylaniline vs. a Selective TRPA1 Inhibitor

4-Isothiocyanato-N-phenylaniline exhibits antagonist activity at the rat TRPA1 receptor, with a measured IC50 of 5.50 µM in a cellular assay [1]. This potency is notably weaker than that of the well-characterized, selective TRPA1 antagonist A-967079, which displays IC50 values of 67 nM and 289 nM for human and rat TRPA1 isoforms, respectively . This 19-fold difference in potency (5.50 µM vs. 0.289 µM) demonstrates that while the compound can antagonize TRPA1, it is not a high-affinity inhibitor, making it suitable for studies requiring partial or moderate TRPA1 blockade rather than full inhibition.

Ion Channel Pharmacology Pain Research TRPA1 Antagonism

Dual TRPA1 Functional Profile: Agonist and Antagonist Activities of 4-Isothiocyanato-N-phenylaniline vs. Allyl Isothiocyanate

4-Isothiocyanato-N-phenylaniline displays a mixed functional profile at the TRPA1 channel, acting as both an agonist and an antagonist. As an agonist, it activates rat TRPA1 with an EC50 of 1.71 µM (1,710 nM) [1]. This EC50 is approximately 29-fold higher (i.e., weaker) than that of the prototypical TRPA1 agonist allyl isothiocyanate (AITC), which has a reported EC50 of ~60 nM for activating TRPA1 [2]. Conversely, the compound also acts as an antagonist with an IC50 of 5.36 µM [1]. This dual activity is characteristic of electrophilic TRPA1 modulators that can both activate the channel and induce subsequent desensitization or block. The quantitative difference in agonist potency compared to AITC is significant for applications where a less pungent, more controllable TRPA1 activation is desired.

TRPA1 Channel Covalent Modification Desensitization

Antiproliferative Activity: Comparative Cytotoxicity of 4-Isothiocyanato-N-phenylaniline Across Cancer Cell Lines

4-Isothiocyanato-N-phenylaniline exhibits sub-micromolar to low micromolar antiproliferative activity against several human cancer cell lines. The compound displayed IC50 values of 0.87 µM against the MV-4-11 leukemia cell line, 1.38 µM against the A2780 ovarian cancer cell line, and 2.02 µM against the U-937 histiocytic lymphoma cell line . While direct head-to-head data with a specific comparator in the exact same assay conditions is not available in the reviewed sources, these values fall within a range that is comparable to other naturally occurring isothiocyanates like sulforaphane, which exhibits IC50 values typically in the 1-20 µM range against various cancer cell lines [1]. The compound's sub-micromolar potency against MV-4-11 (0.87 µM) is notable and suggests a favorable cytotoxic profile for certain hematological cancer models.

Cancer Pharmacology Cytotoxicity Isothiocyanates

Optimal Use Cases for 4-Isothiocyanato-N-phenylaniline (CAS 23246-36-8) Based on Quantitative Evidence


TRPA1 Channel Pharmacology: Studying Partial Antagonism and Desensitization Mechanisms

Given its moderate antagonist potency (IC50 = 5.50 µM) and dual agonist/antagonist profile (EC50 = 1.71 µM; IC50 = 5.36 µM) at the rat TRPA1 receptor, this compound is ideally suited for investigating the nuances of covalent channel modification and desensitization [REFS-1, REFS-2]. Its potency lies between that of very weak electrophiles and potent, selective inhibitors, allowing researchers to observe graded TRPA1 responses without immediate channel saturation. This makes it a valuable tool for electrophysiology and calcium flux assays aimed at understanding the kinetics of reversible covalent modification in pain signaling pathways.

Cancer Cell Line Screening: A Benchmark Compound for Leukemia and Ovarian Cancer Models

The compound demonstrates sub-micromolar to low micromolar cytotoxicity against a panel of human cancer cell lines, with a notable IC50 of 0.87 µM against MV-4-11 leukemia cells . This potency profile positions it as a useful positive control or benchmark compound in viability screens for novel antiproliferative agents targeting hematological and ovarian malignancies. Its activity level is comparable to that of well-studied isothiocyanates like sulforaphane, providing a relevant reference point for structure-activity relationship (SAR) studies within the isothiocyanate class.

Synthetic Chemistry: A Reactive Building Block for Thiourea and Heterocycle Synthesis

The electrophilic nature of the isothiocyanate group, combined with the electron-donating character of the diphenylamine scaffold, makes this compound a reactive intermediate for the synthesis of unsymmetrical thioureas and other heterocyclic structures . Studies on the addition of anilines to phenylisothiocyanates show that reaction rates are tunable based on substituent electronic effects, with more electron-donating anilines reacting faster . This provides a predictable and controllable reactivity profile for chemoselective conjugation or derivatization reactions, particularly under mechanochemical (ball milling) conditions.

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